molecular formula C10H9BrN2O B13657530 2-Bromo-6-methoxy-4-methylquinazoline

2-Bromo-6-methoxy-4-methylquinazoline

Cat. No.: B13657530
M. Wt: 253.09 g/mol
InChI Key: IMMAYVGECHYMKL-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-methylquinazoline is a synthetically versatile chemical intermediate based on the quinazoline scaffold, a structure of significant importance in medicinal chemistry and drug discovery . The bromo substituent at the 2-position and the methyl group at the 4-position are key handles for further functionalization, allowing researchers to create a diverse array of complex molecules for biological evaluation . Quinazoline derivatives are extensively investigated for their potent biological activities, particularly as inhibitors of various kinases and receptors involved in disease pathways . This compound serves as a critical precursor in the design and synthesis of novel molecules targeted towards oncology research, including the development of potential dual-acting inhibitors . The methoxy group can influence the compound's electronic properties and bioavailability, making it a valuable component for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and pharmaceutical development. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-6-methoxy-4-methylquinazoline

InChI

InChI=1S/C10H9BrN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3

InChI Key

IMMAYVGECHYMKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Br)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-6-methoxy-4-methylquinazoline

General Synthetic Approach

The synthesis of this compound typically involves:

  • Bromination at the 2-position of a quinazoline or related aromatic precursor.
  • Methoxylation at the 6-position.
  • Introduction of the methyl group at the 4-position either before or after bromination and methoxylation depending on the route.

The key challenge in synthesis is achieving selective bromination at the 2-position while preserving the methoxy and methyl substituents without undesired side reactions.

Stepwise Synthesis Based on Literature and Patent Data

Bromination of 2,6-Dimethoxy-4-methylphenol Derivatives

A closely related compound, 2,6-dimethoxy-3-bromo-4-methylphenol , has been prepared with high selectivity using controlled bromination conditions. This method can be adapted for quinazoline derivatives by analogy.

  • Starting material: 2,6-dimethoxy-4-methylphenol.
  • Brominating agent: Bromine (Br2).
  • Solvent: 1,2-ethylene dichloride or similar chlorinated solvents.
  • Auxiliary agent: Glacial acetic acid.
  • Reaction conditions: Temperature maintained between 30°C and 50°C; bromine added slowly over 1–3 hours; reaction time 5–20 hours under insulation (no external heating).
  • Outcome: Selective monobromination at the position ortho to the methyl group with minimal polybromination.
  • Purification: Cooling to crystallize the product, followed by filtration.

This method yields high-purity brominated product suitable for further functionalization.

Parameter Condition/Value
Bromine molar ratio 1.0 equivalent
Solvent volume 3–7 times molar amount of substrate
Temperature range 30–50 °C
Reaction time 5–20 hours
Bromine addition time 1–3 hours
Auxiliary agent Glacial acetic acid (1–3 eq)
Methylation of Hydroxy Groups to Methoxy

Following bromination, methylation of hydroxy groups to methoxy is typically performed:

  • Methylating agent: Methyl bromide (CH3Br) or methyl iodide.
  • Solvent: Aprotic solvents such as butanol or dichloromethane.
  • Conditions: Mild heating (35–70 °C), atmospheric pressure or slight vacuum.
  • Reaction time: Several hours until completion.
  • Work-up: Separation of organic and aqueous phases, crystallization of methylated product.

This step ensures the conversion of hydroxy groups to methoxy, critical for the 6-methoxy substitution.

Quinazoline Ring Formation and Functionalization

The quinazoline core is generally constructed via cyclization reactions involving anthranilic acid derivatives or related precursors. The brominated and methoxylated aromatic intermediates are then incorporated by:

  • Condensation with formamide or amides to close the quinazoline ring.
  • Introduction of the methyl group at the 4-position either by using methyl-substituted precursors or via alkylation.

Specific synthetic routes for quinazoline derivatives with these substitutions are less directly documented but follow classical heterocyclic synthesis protocols.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Reference
Bromination Bromine, Glacial acetic acid, 1,2-ethylene dichloride, 30–50 °C, 5–20 h Selective monobromination at position 2
Methylation Methyl bromide, butanol or dichloromethane, 35–70 °C, atmospheric pressure Conversion of hydroxy to methoxy groups
Quinazoline ring closure Anthranilic acid derivatives, formamide, cyclization conditions Formation of quinazoline core with substitutions Inferred from standard quinazoline synthesis
Methyl group introduction Alkylation or use of methylated precursors Methyl substitution at position 4 Inferred

Analytical and Research Findings

  • Selectivity: Controlled bromination with slow addition of bromine and use of acetic acid solvent system leads to high selectivity for monobromination at the desired position, minimizing polybrominated impurities.
  • Yield: The bromination step yields approximately 76% for related phenol derivatives, with purity enhanced by recrystallization.
  • Biological relevance: Brominated quinazoline derivatives with methoxy and methyl groups have shown promising biological activity, including cytotoxicity against tumor cell lines, indicating the synthetic importance of these substitution patterns.
  • Process optimization: Use of mild reaction temperatures and careful solvent selection (e.g., methylene chloride for bromination, butanol for methylation) improves reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-methylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-Bromo-6-methoxy-4-methylquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-methylquinazoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and methoxy group can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
6-Bromo-2-chloro-8-methoxyquinazoline Br (6), Cl (2), OMe (8) C₉H₆BrClN₂O 273.51 Intermediate for kinase inhibitors
4-Bromo-6-methoxyquinoline Br (4), OMe (6) C₁₀H₈BrNO 254.08 Fluorescent probes, metal ligands
2-Bromo-4-chloro-6-methoxybenzothiazole Br (2), Cl (4), OMe (6) C₈H₅BrClNOS 278.55 Agrochemical intermediates
8-Bromo-6-methylquinazolin-4(3H)-one Br (8), CH₃ (6), O (4) C₁₀H₈BrN₂O 267.09 Anticancer scaffold
  • Positional Effects : Bromine at position 2 (target compound) vs. 6 (6-Bromo-2-chloro-8-methoxyquinazoline) alters electronic distribution. The para-methoxy group in the target compound enhances resonance stabilization compared to meta-substituted analogues .
  • Heterocyclic Core : Benzothiazole derivatives (e.g., ) exhibit sulfur-mediated conjugation, differing from quinazoline’s dual nitrogen system, which impacts π-π stacking and hydrogen-bonding capabilities .

Q & A

Basic: What synthetic strategies are effective for preparing 2-Bromo-6-methoxy-4-methylquinazoline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted benzoxazinones with amines or hydrazines. For example, refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents in glacial acetic acid for 3–4 hours yields substituted quinazolinones . Key optimizations include:

  • Solvent selection: Acetic acid promotes cyclization but may require dilution with ethanol for recrystallization.
  • Temperature control: Prolonged reflux (~4 hours) ensures complete conversion.
  • Purification: TLC (cyclohexane:ethyl acetate, 2:1) monitors homogeneity, followed by ethanol recrystallization .
    For brominated intermediates, Suzuki-Miyaura coupling (e.g., using palladium catalysts) can introduce aryl groups, as demonstrated in analogous quinazoline syntheses .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • TLC: To assess reaction progress and purity using silica gel plates and UV visualization .
  • NMR spectroscopy: 1^1H and 13^13C NMR resolve substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine-induced deshielding) .
  • FT-IR: Confirms functional groups (e.g., C=O stretch ~1705 cm1^{-1}, C-Br ~528 cm1^{-1}) .
  • LCMS/HPLC: Validates molecular weight (>95% purity via gradient elution with acetonitrile/water + TFA) .

Advanced: How do substitution patterns on the quinazoline core influence biological activity, and what SAR studies exist?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Bromine at C2: Enhances electrophilicity for kinase inhibition (e.g., CDC2-like kinase targets) .
  • Methoxy at C6: Improves solubility and modulates electronic effects for receptor binding .
  • Methyl at C4: Steric effects may limit off-target interactions.
    Comparative studies of analogs (e.g., thiazolo-triazolones) show that bromine/methoxy combinations uniquely enhance antimicrobial or anticancer activity . Tabulated SAR data (Table 1) from similar compounds can guide rational design:
Substituents Biological Activity Reference
Bromine + MethoxyKinase inhibition, antimicrobial
Halogen + Aryl groupsAnticancer, anti-inflammatory

Advanced: What crystallographic methodologies resolve halogenated quinazoline structures, and how do SHELX programs enhance refinement?

Methodological Answer:
Single-crystal X-ray diffraction with SHELX suites (e.g., SHELXL, SHELXD) is standard:

  • Data collection: High-resolution data (≤1.0 Å) is critical for resolving heavy atoms (Br, Cl).
  • Space-group determination: SHELXT automates Laue group identification using intensity statistics .
  • Refinement: SHELXL’s robust constraints handle disorder (e.g., methoxy rotamers) and anisotropic displacement parameters for halogens .
    For twinned crystals, SHELXL’s twin-law refinement and HKLF5 format improve accuracy .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized assays: Use kinase inhibition protocols (e.g., Reaction Biology’s radiometric assays) with controls for ATP competition .
  • Purity validation: LCMS with dual gradients (e.g., 3-minute and 7-minute acetonitrile/water gradients) ensures >95% purity .
  • Structural analogs: Compare activity of this compound with derivatives lacking bromine/methoxy to isolate substituent effects .

Advanced: What in silico approaches predict the pharmacokinetic and toxicity profiles of quinazoline derivatives?

Methodological Answer:
Computational strategies include:

  • Molecular docking: AutoDock Vina or Schrödinger Suite assesses binding to targets (e.g., kinases) using halogen-bonding parameters .
  • ADMET prediction: Tools like SwissADME evaluate logP (lipophilicity), CYP450 interactions, and bioavailability. Methoxy groups often reduce hepatotoxicity .
  • Dynamic simulations: MD simulations (e.g., GROMACS) probe conformational stability in biological membranes.

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